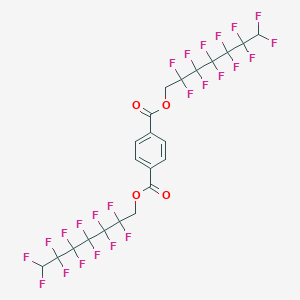
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate is a fluorinated ester derivative of terephthalic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, particularly in the production of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester typically involves the esterification of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Material Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Surface Modification: Employed in surface functionalization to impart hydrophobic properties to materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices due to its biocompatibility and stability.
Environmental Science: Studied for its role in the development of environmentally friendly materials and coatings.
Mecanismo De Acción
The mechanism of action of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is primarily related to its chemical structure. The presence of fluorinated alkyl chains imparts hydrophobicity and chemical resistance, making it suitable for various applications. The ester bonds allow for potential hydrolysis and transesterification reactions, enabling the compound to be modified for specific uses.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- Polyethylene terephthalate (PET)
- Polybutylene terephthalate (PBT)
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
Uniqueness
This compound is unique due to its highly fluorinated alkyl chains, which provide exceptional hydrophobicity and chemical resistance compared to other terephthalate derivatives. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
Propiedades
Número CAS |
18770-70-2 |
|---|---|
Fórmula molecular |
C22H10F24O4 |
Peso molecular |
794.3 g/mol |
Nombre IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2 |
Clave InChI |
VHFSXFUPUAKWBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















